4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
BenchChem offers high-quality 4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl4F3N3O4/c1-27-17(32-14-3-2-8(19)4-11(14)21)10(16(26-27)18(23,24)25)7-31-15-12(22)5-9(20)6-13(15)28(29)30/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGYBDLMIJGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl4F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Chemical Formula : C16H13Cl4N3O3F
- Molecular Weight : 421.10 g/mol
- IUPAC Name : 4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
This compound features multiple halogen substitutions and a trifluoromethyl group, which are known to influence its biological properties.
Biological Activity Overview
Research on this compound indicates several potential biological activities:
1. Antiparasitic Activity
Studies have shown that pyrazole derivatives exhibit significant antiparasitic activity. For example, compounds with trifluoromethyl groups have been synthesized and evaluated against Leishmania and Trypanosoma species, showing promising results. The presence of bulky substituents at specific positions on the phenyl ring enhances their efficacy against these pathogens .
2. Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound has similarities with other pyrazole derivatives that have been identified as selective COX-2 inhibitors, which are crucial in managing inflammation and pain .
3. Anticancer Potential
Recent investigations into the anticancer potential of pyrazole derivatives suggest that they may inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle regulation. The specific activity of the compound against different cancer cell lines remains an area for further exploration.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| 3 | Trifluoromethyl | Increases lipophilicity and potency |
| 4 | Dichlorophenoxy | Enhances antiparasitic effects |
| 5 | Nitrophenoxy | Contributes to anti-inflammatory action |
These findings suggest that careful modification of substituents can lead to enhanced biological activity.
Case Studies
Several case studies provide insights into the effectiveness of pyrazole derivatives:
- Antileishmanial Activity : A study demonstrated that a series of trifluoromethylated pyrazoles exhibited potent antileishmanial activity against Leishmania amazonensis, with some compounds showing IC50 values in the low micromolar range .
- Anti-inflammatory Studies : Research on similar compounds highlighted their potential as selective COX-2 inhibitors, where modifications led to improved selectivity and reduced side effects compared to traditional NSAIDs .
- Anticancer Research : Experimental data indicated that certain pyrazole derivatives could induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
